molecular formula C3H5ClN4 B090679 5-(2-Chloroethyl)-1H-tetrazole CAS No. 18755-46-9

5-(2-Chloroethyl)-1H-tetrazole

Cat. No.: B090679
CAS No.: 18755-46-9
M. Wt: 132.55 g/mol
InChI Key: YZQCWPFTAAUGPS-UHFFFAOYSA-N
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Description

5-(2-Chloroethyl)-1H-tetrazole is a heterocyclic organic compound that contains a tetrazole ring substituted with a 2-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloroethyl)-1H-tetrazole typically involves the reaction of 2-chloroethylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as ethanol or water, and the temperature is maintained at around 80-100°C to facilitate the formation of the tetrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloroethyl)-1H-tetrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethyl sulfoxide or ethanol.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted tetrazoles.

    Oxidation: Formation of tetrazole N-oxides.

    Reduction: Formation of 5-(2-aminoethyl)-1H-tetrazole.

Scientific Research Applications

5-(2-Chloroethyl)-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coordination complexes.

    Biological Studies: It serves as a probe for studying enzyme mechanisms and as a ligand in biochemical assays.

    Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Chloroethyl)-1H-tetrazole involves its interaction with biological macromolecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of enzyme activity or disruption of DNA replication. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Bromoethyl)-1H-tetrazole
  • 5-(2-Iodoethyl)-1H-tetrazole
  • 5-(2-Fluoroethyl)-1H-tetrazole

Uniqueness

5-(2-Chloroethyl)-1H-tetrazole is unique due to the presence of the chloroethyl group, which imparts specific reactivity and binding properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative offers a balance between reactivity and stability, making it suitable for a wide range of applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(2-chloroethyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN4/c4-2-1-3-5-7-8-6-3/h1-2H2,(H,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZQCWPFTAAUGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362539
Record name 5-(2-Chloroethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18755-46-9
Record name 5-(2-Chloroethyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18755-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(2-Chloroethyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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